molecular formula C15H16N2O4 B4941647 6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No. B4941647
M. Wt: 288.30 g/mol
InChI Key: SQKJRTVGTVKOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexene derivatives and related compounds involves complex reactions, including cyclization and functional group modifications. For instance, the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords amino-substituted cyclohexene carboxylic acids, demonstrating a route to cyclohexene derivatives through acid-catalyzed reactions (Wilamowski et al., 1995).

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives, including amino-substituted compounds, reveals conformational preferences influenced by the orientation of substituents and the solvent environment. Quantum mechanical calculations have been employed to determine the conformational profiles of such compounds, indicating a significant impact of the aromatic substituent's orientation on their molecular conformations (Alemán et al., 2009).

Chemical Reactions and Properties

Cyclohexene derivatives undergo various chemical reactions, including functionalization and cycloaddition, to yield new compounds with different properties. For example, the synthesis of functionalized cyclohexa-1,3-dienes from allenic ketones/allenoate with amines and enones through a cascade reaction showcases the chemical versatility of cyclohexene derivatives (Feng et al., 2018).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular conformation and substitution patterns. X-ray crystallography has been extensively used to elucidate the crystal structures of these compounds, providing insights into their physical characteristics and how they influence the compounds' chemical behavior (Koyano et al., 1986).

Chemical Properties Analysis

The chemical properties of cyclohexene derivatives, including reactivity, stability, and interaction with other molecules, are closely related to their molecular structure. Studies on the tunable synthesis of cyclohexene derivatives highlight the influence of functional groups and stereochemistry on their reactivity and potential applications in organic synthesis (Feng et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. It’s important to handle all chemicals with appropriate safety precautions. According to a safety data sheet for a related compound, phenylboronic acid, it is harmful if swallowed .

properties

IUPAC Name

6-[(2-carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c16-13(18)11-7-3-4-8-12(11)17-14(19)9-5-1-2-6-10(9)15(20)21/h1-4,7-10H,5-6H2,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKJRTVGTVKOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.